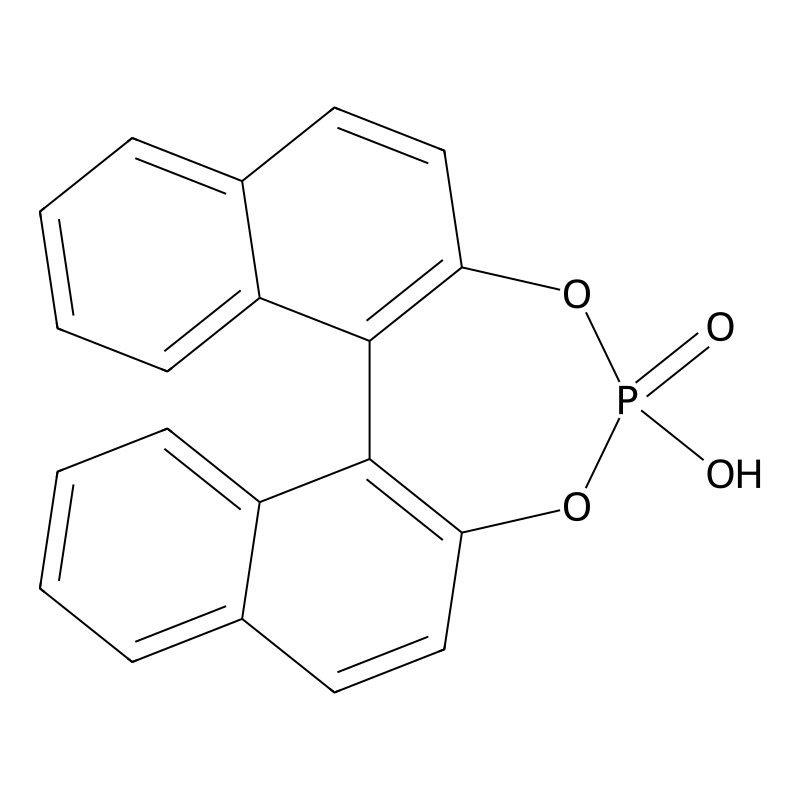

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organocatalysis:

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate exists in two enantiomeric forms, namely (R)- and (S)-. Both forms have found applications as organocatalysts, meaning they can accelerate chemical reactions without being consumed themselves.

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

This enantiomer has been shown to be effective in facilitating the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone (cyclic ester). This research, published in the Journal of the American Chemical Society, demonstrates how the catalyst controls the formation of specific polymer architectures [].

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Additionally, this same enantiomer can be used as an additive along with a copper catalyst to achieve higher catalytic activity in Sonogashira-type reactions. This finding, reported in the journal Advanced Synthesis & Catalysis, highlights the potential of the catalyst to improve the efficiency of these important cross-coupling reactions [].

Other Potential Applications:

While the research on 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is still ongoing, its unique properties suggest potential applications in other areas of scientific research. Its chiral nature and ability to bind to various substrates make it a promising candidate for:

- Asymmetric catalysis: This field focuses on developing catalysts that favor the formation of one enantiomer over another in chemical reactions.

- Material science: The ability of the molecule to self-assemble and interact with other molecules could be useful for designing new materials with specific functionalities.

Origin and Significance

BINAPO is not naturally occurring. It is a synthetic derivative of binaphthyl, a molecule derived from two naphthalene rings linked together. Its significance lies in its ability to induce chirality in chemical reactions. As many biological molecules are chiral, BINAPO plays a crucial role in the development of drugs and other chiral pharmaceuticals [].

Molecular Structure Analysis

BINAPO possesses a rigid, C2-symmetric structure with two phosphate groups attached to the central binaphthyl core at the 2,2' positions []. The key feature is the chirality at the binaphthyl core. There are two enantiomers of BINAPO, designated as (R)-BINAPO and (S)-BINAPO, which are mirror images of each other. This chirality allows BINAPO to differentiate between and selectively react with different enantiomers of other molecules during catalysis [].

Chemical Reactions Analysis

Synthesis

BINAPO can be synthesized through several methods, commonly via the condensation of a dihydroxybinaphthyl derivative with a phosphoramidic acid dichloride [].

(R)-BINAPO synthesis (example):

(R)-2,2'-Dihydroxy-1,1'-binaphthalene + P(NMe2)3Cl2 ----> (R)-BINAPO + 2 HCl + 3 NMe2ClReactions as a Ligand

BINAPO's primary application is as a ligand in asymmetric catalysis. It forms complexes with transition metals, which then act as catalysts for various reactions. The chirality of BINAPO transfers to the product, leading to the formation of a specific enantiomer in excess.

Example

Rh(I)-BINAPO complexes are used as catalysts for the asymmetric hydrocarboxylation of alkenes.

(R)-BINAPO mediated hydrocarboxylation (example):

Rh(I)-(R)-BINAPO + alkene + CO2 + H2 ----> (R)-enantiomer of carboxylic acidDecomposition

BINAPO's mechanism of action relies on its ability to form a chiral pocket around the metal center in a catalyst complex. This pocket preferentially binds to one enantiomer of the substrate molecule in the reaction, leading to the formation of the desired enantiomeric product in excess []. The specific details of the mechanism depend on the particular reaction being catalyzed.

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is primarily utilized as a chiral ligand in several catalytic reactions:

- Hydrocarboxylation Reactions: It facilitates the formation of carboxylic acids from alkenes in the presence of transition metals like palladium and rhodium .

- Asymmetric Dipolar Cycloaddition: The compound forms complexes with rhodium, which mediates the asymmetric dipolar cycloaddition of diazo compounds, leading to enantiomerically enriched products .

- Resolution of Racemic Amines: It has been successfully employed to resolve racemic amines that are challenging to separate through conventional methods .

While specific biological activities of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate are not extensively documented, its chiral nature suggests potential applications in pharmaceuticals where chirality plays a crucial role in biological activity. Chiral ligands are often pivotal in drug development for enhancing the efficacy and reducing side effects by ensuring that only the desired enantiomer is active .

The synthesis of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate typically involves:

- Phosphorylation of Binaphthol: The compound can be synthesized through the phosphorylation of binaphthol derivatives using phosphorus oxychloride or phosphoric acid under controlled conditions.

- Chiral Resolution Techniques: Enantiomers can be separated from racemic mixtures using chromatographic methods or by employing chiral resolving agents during synthesis .

The applications of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate extend across various fields:

- Catalysis: Widely used as a chiral ligand in asymmetric synthesis for pharmaceuticals and fine chemicals.

- Research: Employed in studies related to stereochemistry and asymmetric catalysis.

- Material Science: Potential applications in developing novel materials due to its unique structural properties .

Interaction studies involving 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate focus on its ability to form complexes with various metal catalysts. These interactions are crucial for understanding its effectiveness as a chiral ligand. Studies have shown that the choice of metal and reaction conditions significantly influence the selectivity and yield of the desired products when using this compound as a ligand .

Several compounds share structural similarities with 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | Chiral ligand | Effective in asymmetric dipolar cycloaddition; widely used in pharmaceuticals |

| 2,2'-Dihydroxy-1,1'-binaphthyl | Chiral alcohol | Lacks phosphorus; primarily serves as a precursor for other reactions |

| 4-Hydroxydinaphtho[2,1-dioxaphosphepin] | Dioxaphosphepin | Contains additional oxygen; used in different catalytic contexts |

| (R)-(-)-Binaphthalene-2,2'-diyl phosphate | Chiral ligand | Similar applications but may have different selectivity profiles |

The unique aspect of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate lies in its dual functionality as both a chiral ligand and its ability to mediate specific reactions effectively compared to other similar compounds.

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as binaphthyl phosphate in scientific literature, represents a significant class of chiral compounds with distinctive structural features that contribute to its unique properties and applications [1] [2]. The compound exhibits a characteristic molecular structure consisting of two naphthalene rings connected through a C1-C1' bond, with a phosphate bridge linking the 2 and 2' positions [1] [3].

Crystallographic studies have revealed that 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate possesses a molecular formula of C₂₀H₁₃O₄P with a molecular weight of 348.29 g/mol [1] [2]. The compound exists in multiple forms, including the racemic mixture (CAS: 35193-63-6) and its enantiomeric forms: the R-enantiomer (CAS: 39648-67-4) and the S-enantiomer (CAS: 35193-64-7) [2] [3].

X-ray diffraction analysis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate derivatives has provided valuable insights into their three-dimensional structures [7] [18]. The triethylammonium salt of 1,1'-Binaphthyl-2,2'-diyl phosphate has been crystallized and analyzed, revealing an orthorhombic crystal system with the space group P2₁2₁2₁ [18] [19]. This crystallographic data is crucial for understanding the spatial arrangement of atoms within the molecule and its potential interactions with other compounds [18] [19].

A key structural feature identified through crystallographic analysis is the dihedral angle between the two naphthyl ring systems, measured at approximately 58.92(3)° in the triethylammonium salt [18] [19]. This non-coplanar geometry of the two naphthalene rings is fundamental to the compound's axial chirality and its applications in asymmetric synthesis and chiral recognition [18] [21].

The following table summarizes the key crystallographic and molecular properties of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₃O₄P |

| Molecular Weight (g/mol) | 348.29 |

| Melting Point (°C) | >300 |

| Boiling Point (°C) | 619.5±38.0 (predicted) |

| Density (g/cm³) | 1.5±0.1 (predicted) |

| Dihedral Angle (°) | 58.92(3) (triethylammonium salt) |

| Crystal System | Orthorhombic (triethylammonium salt) |

| Space Group | P2₁2₁2₁ (triethylammonium salt) |

| Specific Rotation [α]₂₀/D (deg) | +580 to +605 (S-form), negative for R-form |

Crystal structure analyses have also revealed that the phosphate group in 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate plays a crucial role in locking the dihedral angle about the C1-C1' axis by bridging the 2 and 2' positions of the binaphthyl moiety [9] [23]. This structural constraint contributes significantly to the compound's conformational stability and its resistance to racemization at room temperature [23] [24].

Furthermore, crystallographic studies of various derivatives and complexes of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate have provided insights into how these compounds interact with other molecules, particularly in the context of asymmetric catalysis and chiral recognition [23] [26]. The precise spatial arrangement of atoms in these structures facilitates specific interactions that are essential for their functional applications [24] [26].

Spectroscopic Identification Techniques (NMR, IR, MS)

Spectroscopic techniques play a crucial role in the identification and characterization of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and its derivatives [8] [9]. These methods provide valuable information about the compound's structural features, purity, and conformational properties [8] [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful tools for elucidating the structure of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate [8] [11]. Proton (¹H) NMR spectra of this compound typically show complex patterns in the aromatic region (7.13-7.95 ppm), reflecting the presence of the binaphthyl moiety [8] [9]. The aromatic protons of the naphthalene rings produce characteristic signals, with major peaks observed at approximately 7.96, 7.50, and 7.29 ppm [9] [32].

Phosphorus (³¹P) NMR spectroscopy provides particularly valuable information about the phosphate group in 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate [28] [31]. Studies have shown that the ³¹P NMR chemical shift of this compound appears at approximately 7.36 ppm initially, shifting to around 5.98 ppm after 24 hours in alkaline conditions (1M NaOH/D₂O solution) [31] [28]. This pH-dependent chemical shift behavior is characteristic of phosphate groups and can be used to monitor changes in the compound's environment or interactions [28] [30].

The following table summarizes key spectroscopic data for 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate:

| Technique | Parameter/Signal | Value/Range | Conditions |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons | 7.95-7.13 ppm | 399.65 MHz, CDCl₃ |

| ¹H NMR (CDCl₃) | Naphthyl CH signals | 7.96, 7.50, 7.29 ppm (major peaks) | 89.56 MHz, CDCl₃ |

| ³¹P NMR (D₂O/NaOH) | Phosphate group | 7.36 ppm (initial), 5.98 ppm (after 24h) | 1M NaOH/D₂O solution |

| IR Spectroscopy | P=O stretch | 1200-1300 cm⁻¹ (typical) | KBr pellet (typical) |

| IR Spectroscopy | P-O stretch | 950-1100 cm⁻¹ (typical) | KBr pellet (typical) |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 348 | ESI-MS positive mode |

NMR studies have also been instrumental in investigating the interactions between 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate enantiomers and various chiral selectors, such as molecular micelles [8] [35]. These studies have revealed that the S-enantiomer typically forms stronger hydrogen bonds and experiences more favorable interactions with chiral selectors compared to the R-enantiomer [8] [35].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate [32] [33]. The IR spectrum of this compound typically shows characteristic absorption bands corresponding to the phosphate group, including P=O stretching vibrations in the range of 1200-1300 cm⁻¹ and P-O stretching vibrations between 950-1100 cm⁻¹ [32] [33]. Additionally, the aromatic C=C stretching vibrations of the binaphthyl moiety appear in the region of 1500-1600 cm⁻¹ [32] [33].

Mass Spectrometry (MS)

Mass spectrometry serves as an essential technique for confirming the molecular weight and structural integrity of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate [10] [33]. The molecular ion peak [M]⁺ appears at m/z 348, corresponding to the compound's molecular weight [10] [33]. Fragmentation patterns typically include the loss of the phosphate group (PO₂H), resulting in a fragment at m/z 283 [10] [33].

These spectroscopic techniques, when used in combination, provide a comprehensive characterization of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and its derivatives, enabling researchers to confirm their identity, assess their purity, and investigate their structural features and interactions [8] [10] [33].

Conformational Dynamics and Chirality Transfer Mechanisms

The conformational dynamics and chirality transfer mechanisms of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate are fundamental to its applications in asymmetric synthesis and chiral recognition [34] [35]. The compound's axial chirality, arising from the restricted rotation around the C1-C1' bond connecting the two naphthalene rings, is a key feature that determines its stereochemical properties [21] [35].

Crystallographic and spectroscopic studies have revealed that 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate adopts a transoid conformation, with the dihedral angle about the C1-C1' bond measuring approximately 99° for the R-enantiomer and -99° for the S-enantiomer [7] [18]. This non-planar arrangement of the naphthalene rings is stabilized by the phosphate bridge linking the 2 and 2' positions, which effectively locks the conformation and prevents racemization at room temperature [9] [18].

The rotational barrier around the C1-C1' bond in 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is estimated to be high (typically >20 kcal/mol), contributing to the compound's configurational stability [21] [35]. This high energy barrier ensures that the enantiomers remain stable and do not interconvert under normal conditions, making them valuable as chiral reagents and catalysts [21] [36].

Molecular dynamics simulations and experimental studies have provided insights into the chirality transfer mechanisms of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in various contexts [35] [37]. When interacting with chiral selectors such as molecular micelles, both enantiomers show a preference for specific binding sites, but with different binding affinities [35] [37]. The following table summarizes key aspects of the conformational dynamics and chirality transfer mechanisms for both enantiomers:

| Parameter | R-Enantiomer | S-Enantiomer | Experimental Method |

|---|---|---|---|

| Dihedral Angle (C1-C1' bond) | ~99° (transoid) | ~-99° (transoid) | X-ray crystallography |

| Conformation Type | Transoid | Transoid | X-ray/NMR analysis |

| Rotational Barrier | High (>20 kcal/mol typical) | High (>20 kcal/mol typical) | Computational/experimental |

| Binding Site Selectivity | Pocket 2 (preferred) | Pocket 2 (preferred) | Molecular dynamics simulations |

| Free Energy Difference (ΔΔG) | -60.33 kJ/mol (with poly-SULV) | -78.12 kJ/mol (with poly-SULV) | Free energy calculations |

| Hydrogen Bonding | Weaker H-bonds | Stronger H-bonds | NMR spectroscopy |

Studies using molecular dynamics simulations have demonstrated that when 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate enantiomers interact with chiral selectors, such as the molecular micelle poly-(sodium undecyl-(L,L)-leucine-valine) (poly-SULV), both enantiomers preferentially bind to the same pocket (designated as "Pocket 2" in the studies) [35] [37]. However, the S-enantiomer typically forms stronger hydrogen bonds, penetrates deeper into the binding site, and exhibits a more favorable binding free energy (-78.12 kJ/mol) compared to the R-enantiomer (-60.33 kJ/mol) [35] [37].

The chirality transfer mechanisms of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate involve various non-covalent interactions, including hydrogen bonding, π-π stacking, and steric effects [34] [36]. These interactions play crucial roles in the compound's ability to induce asymmetry in chemical reactions and to participate in chiral recognition processes [34] [36]. For instance, in asymmetric catalysis, the chiral environment created by the binaphthyl scaffold can effectively transfer its stereochemical information to prochiral substrates, leading to enantioselective transformations [34] [36].

Recent studies have also explored the use of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate derivatives in the construction of supramolecular structures with unique properties [16] [38]. For example, chiral binaphthyl phosphates have been employed as subcomponents to assemble supramolecular hollow nanotubes in aqueous media through non-covalent intermolecular recognition and arrangement [16] [38]. These nanotubes can accelerate certain chemical reactions due to their confined interior space, demonstrating how the conformational properties of binaphthyl phosphates can be harnessed for catalytic applications [16] [38].

The temperature dependence of conformational dynamics in 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate has also been investigated [21] [38]. Both enantiomers exhibit high thermal stability, remaining stable up to approximately 300°C, at which point thermal decomposition occurs before any significant racemization [21] [38]. This thermal stability further underscores the compound's utility in various applications requiring robust chiral compounds [21] [38].

The synthetic preparation of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) derivatives represents a cornerstone methodology in modern asymmetric synthesis, bridging the gap between readily available chiral binaphthol precursors and highly functional phosphate-based ligands and catalysts. This comprehensive examination explores the evolution from classical synthetic approaches to cutting-edge asymmetric methodologies, while addressing the critical aspects of product purification and enantiomeric resolution.

Classical Condensation Routes Using Binaphthol Precursors

Classical condensation methodologies for BNP synthesis have historically relied upon the direct phosphorylation of enantiopure or racemic binaphthol precursors using phosphorus oxychloride (POCl3) as the primary reagent [1] [2]. These established protocols have formed the foundation for most industrial and academic preparations of BNP derivatives, offering reliable routes with well-understood reaction mechanisms and predictable outcomes.

Direct Phosphorylation with Phosphorus Oxychloride

The most widely employed classical method involves the direct condensation of binaphthol with POCl3 under elevated temperature conditions [1]. This methodology begins with either (R)-BINOL or (S)-BINOL as starting materials, which are treated with a substantial excess of POCl3 (typically 9.6 equivalents) in the presence of catalytic amounts of 1-methyl-2-pyrrolidinone (NMP) at 92°C [1]. The reaction proceeds through a well-defined mechanism involving initial formation of a binaphthol-phosphorus intermediate, followed by intramolecular cyclization and subsequent hydrolysis to yield the desired cyclic phosphate product.

The mechanistic pathway begins with nucleophilic attack of one of the binaphthol hydroxyl groups on the electrophilic phosphorus center of POCl3, generating a phosphoryl chloride intermediate with elimination of hydrogen chloride [2] [3]. This initial step has been identified through computational studies as having an activation energy of approximately 18.3 ± 1.5 kcal/mol and represents the rate-determining step in most reaction conditions [3] [4]. The stereochemical outcome is determined at this crucial stage, where the axial chirality of the binaphthol backbone directs the absolute configuration of the resulting phosphate center [4] [5].

Enhanced POCl3/NMP Protocol Development

Significant improvements to the classical POCl3 methodology have been achieved through the incorporation of NMP as a catalytic additive [1] [2]. This enhanced protocol operates under milder initial conditions (25°C for 24 hours) followed by elevated temperature treatment (95°C for hydrolysis), resulting in improved yields (90-106%) and enhanced product purity (92-95%) [2]. The NMP catalyst functions by promoting the formation of more reactive phosphorylating species while simultaneously moderating the highly exothermic nature of the uncatalyzed reaction.

Research findings demonstrate that the NMP-catalyzed procedure exhibits superior functional group tolerance and reduced formation of regioisomeric byproducts compared to the standard protocol [2] [6]. Detailed kinetic studies have revealed that NMP acceleration occurs through stabilization of transition state structures via coordination to intermediate phosphorus species, effectively lowering the activation barriers for critical bond-forming steps [3] [4].

Two-Step POCl3 Procedures

Alternative two-step methodologies have been developed to address the challenges associated with simultaneous phosphorylation and cyclization reactions [2] [7]. These protocols involve initial formation of a binaphthol chlorophosphate intermediate under controlled conditions (25°C in dichloromethane with triethylamine), followed by separate cyclization and hydrolysis steps in pyridine/water systems [7]. This approach offers enhanced control over stereochemical outcomes and reduces the formation of unwanted side products.

The two-step approach has proven particularly valuable for synthesizing BNP derivatives bearing bulky 3,3'-substituents, where steric hindrance can significantly impact reaction efficiency in one-pot procedures [6] [8]. Yields typically range from 80-95% with excellent enantiomeric purity (>98% ee) after appropriate purification [7].

Pyridine-Mediated Synthesis Protocols

Pyridine-mediated synthesis represents an alternative classical approach that has gained attention for its ability to provide milder hydrolysis conditions [6]. This methodology employs pyridine both as solvent and as a base, facilitating the cyclization step while minimizing harsh acidic conditions during workup. However, the method suffers from variable yields (15-50%) and temperature sensitivity, limiting its broad applicability [6].

Optimization studies have revealed that pyridine-mediated protocols are particularly sensitive to water content and temperature control [6]. The reaction requires careful monitoring of temperature (95-100°C) and extended reaction times (24-48 hours) to achieve acceptable conversions. Despite these limitations, the method offers advantages in terms of reduced corrosive byproduct formation and simplified purification procedures.

Modern Asymmetric Synthesis Approaches

Contemporary approaches to BNP synthesis have evolved to incorporate sophisticated asymmetric methodologies that enable direct access to enantiomerically pure products without reliance on pre-resolved starting materials [9] [10]. These modern strategies leverage advances in catalytic asymmetric synthesis, enzymatic resolution, and continuous flow technology to achieve superior efficiency and selectivity.

Chiral Phosphoramidite Synthesis Methodologies

The development of chiral phosphoramidite-based approaches represents a significant advancement in BNP synthesis, building upon the groundbreaking work in asymmetric phosphorus chemistry pioneered by Feringa and colleagues [10] [1]. These methodologies enable the preparation of BNP derivatives with exceptional enantioselectivity (>99% ee) through the use of pre-formed chiral phosphoramidite ligands derived from BINOL [10].

The phosphoramidite approach operates through a carefully orchestrated sequence involving initial formation of a BINOL-based phosphoramidite ligand, followed by asymmetric transfer of chirality during subsequent transformations [11] [12]. Recent developments have demonstrated that this strategy can be applied on preparative scales while maintaining excellent stereochemical fidelity [12]. The methodology offers particular advantages for accessing P-chiral derivatives, where the chirality is centered directly on the phosphorus atom rather than on the supporting binaphthyl framework [10] [11].

Asymmetric Oxidative Coupling Strategies

Direct asymmetric oxidative coupling of 2-naphthol derivatives has emerged as a powerful strategy for accessing enantiomerically enriched binaphthol derivatives suitable for subsequent phosphorylation [13] [14]. These approaches employ chiral copper(II) complexes in combination with appropriate chiral ligands to achieve enantioselective biaryl coupling with selectivities ranging from 88-95% ee [13].

The oxidative coupling strategy offers the significant advantage of enabling access to optically active binaphthol derivatives directly from achiral starting materials, eliminating the need for expensive enantiomerically pure precursors [13] [15]. Recent mechanistic studies have revealed that the stereochemical outcome is controlled through chiral recognition between the copper-ligand complex and the developing biaryl axis during the critical C-C bond formation step [14] [15].

Enzymatic Kinetic Resolution Methods

Enzymatic approaches to enantiomeric resolution have gained prominence due to their environmental compatibility and ability to achieve exceptional selectivity under mild conditions [13] [16]. Cholesterol esterase-mediated kinetic resolution of racemic binaphthol esters has proven particularly effective, achieving enantiomeric excesses exceeding 90% with excellent reproducibility [13].

The enzymatic resolution process operates through selective hydrolysis of one enantiomer of a racemic binaphthol diester, leaving the unreacted enantiomer in high enantiomeric purity [16] [17]. This approach has been successfully scaled to industrial levels and offers significant advantages in terms of process safety and waste reduction compared to traditional chemical resolution methods [16]. The resolved binaphthol can subsequently be converted to BNP derivatives using standard phosphorylation protocols while maintaining stereochemical integrity.

Metal-Catalyzed Stereoselective Synthesis

Advanced metal-catalyzed methodologies have been developed that enable direct stereoselective synthesis of BNP derivatives through palladium-catalyzed C-H activation protocols [18] [10]. These approaches offer exceptional functional group tolerance and can accommodate a wide range of substitution patterns on the binaphthyl framework while maintaining high enantioselectivity (85-98% ee) [18].

The metal-catalyzed approach operates through formation of well-defined palladium-binaphthol complexes that undergo stereoselective phosphorylation reactions under carefully controlled conditions [18]. Computational studies have provided detailed insights into the mechanisms of these transformations, revealing that stereochemical control originates from the specific geometry of the metal-substrate complex during the phosphorylation step [18] [10].

Flow Chemistry Continuous Processes

The implementation of continuous flow chemistry represents the cutting edge of BNP synthesis methodology, offering advantages in terms of reaction consistency, automation, and scalability [19] [8]. Flow chemistry systems enable precise control over reaction parameters such as temperature, residence time, and reagent mixing, resulting in improved product quality and reduced batch-to-batch variation [19].

Recent developments in flow chemistry for BNP synthesis have demonstrated that continuous processes can achieve enantiomeric excesses of 92-96% with excellent reproducibility across extended production runs [8]. The continuous nature of these processes enables real-time monitoring and optimization, facilitating rapid scale-up from laboratory to industrial production scales [19] [8].

Purification and Enantiomeric Resolution Techniques

The purification and enantiomeric resolution of BNP derivatives presents unique challenges due to the similar physical and chemical properties of enantiomers and the potential for racemization under inappropriate conditions [20] [17]. Modern approaches to enantiomeric separation have evolved to encompass a diverse array of techniques, each offering specific advantages for particular applications and scales of operation.

Crystallization from Organic Solvents

Traditional crystallization remains one of the most cost-effective and scalable methods for purification and enantiomeric enrichment of BNP derivatives [20] [21]. Systematic studies have identified optimal solvent systems, including ethanol, dichloromethane/hexane mixtures, and other organic solvent combinations that promote selective crystallization of individual enantiomers [21].

The crystallization process relies on differences in lattice energies between enantiomeric crystals and racemic compounds [22] [21]. X-ray crystallographic studies have revealed that enantiomerically pure BNP crystals adopt specific packing arrangements that are energetically distinct from racemic mixtures, enabling separation through controlled crystallization conditions [22] [21]. Multiple recrystallization cycles can achieve enantiomeric excesses exceeding 95%, making this approach highly attractive for large-scale applications [20].

Temperature control during crystallization has proven critical for achieving optimal resolution factors [21]. Studies have demonstrated that gradual cooling from elevated temperatures (80-100°C) to ambient conditions provides the best balance between yield and enantiomeric purity [21]. The presence of specific additives, such as small amounts of the opposite enantiomer, can serve as crystallization promoters and enhance the overall efficiency of the separation process [21].

Chiral High-Performance Liquid Chromatography

Chiral HPLC has emerged as the gold standard for analytical determination and preparative separation of BNP enantiomers. Polysaccharide-based chiral stationary phases, particularly Chiralpak IA and related columns, have demonstrated exceptional performance for binaphthyl compound separations.

The chromatographic separation mechanism operates through differential interactions between enantiomers and the chiral stationary phase, resulting in distinct retention times and enabling baseline resolution. Resolution factors typically range from 1.2-2.5, with enantiomeric excesses exceeding 99% achievable through careful optimization of mobile phase composition and temperature. The method offers high throughput capabilities and is particularly valuable for analytical method development and quality control applications.

Recent advances in HPLC technology have enabled the development of supercritical fluid chromatography (SFC) methods that offer reduced solvent consumption and enhanced separation efficiency [17]. SFC methods typically operate with CO2-based mobile phases supplemented with alcohol modifiers, providing environmental advantages while maintaining excellent separation performance [17].

Diastereomeric Salt Formation

The formation of diastereomeric salts represents a classical but highly effective approach to enantiomeric resolution that remains widely applicable for BNP derivatives containing ionizable functional groups [20] [16]. This methodology involves reaction of racemic BNP derivatives with enantiomerically pure chiral acids or bases to form diastereomeric salt pairs that exhibit different physical properties, particularly solubility [16].

Common chiral resolving agents include tartaric acid derivatives, mandelic acid, and various naturally occurring chiral amines [20] [16]. The resolution process typically achieves enantiomeric excesses exceeding 98% and offers excellent scalability for industrial applications [16]. The method is particularly attractive due to its cost-effectiveness and the ability to recover and recycle both the product and the resolving agent [20].

Optimization of diastereomeric salt formation requires careful consideration of solvent choice, temperature, and crystallization conditions [16]. Studies have shown that mixed solvent systems often provide superior resolution compared to single solvents, with toluene/methanol mixtures being particularly effective for many BNP derivatives [16].

Advanced Separation Technologies

Emerging separation technologies have expanded the toolkit available for BNP enantiomer resolution [17]. Membrane-based separation techniques utilizing chiral membranes offer continuous operation capabilities and reduced solvent requirements compared to traditional methods [17]. These approaches achieve enantiomeric excesses of 90-98% while offering moderate throughput suitable for specialized applications.

Preparative capillary electrophoresis represents another advanced technique that has shown promise for analytical-scale separations. The method employs cyclodextrin-mediated chiral recognition in aqueous buffer systems, achieving resolution factors of 1.1-2.0 with enantiomeric excesses of 85-95%. While limited in scale, the technique offers advantages for method development and analytical applications.

Molecular imprinting technology has been applied to develop specialized stationary phases for BNP separation. These materials are prepared by polymerization in the presence of one enantiomer as a template, creating complementary binding sites that exhibit selective recognition. The resulting materials show good selectivity and stability, though their preparation requires specialized expertise and equipment.

Mechanistic Understanding and Optimization

Recent computational and experimental studies have provided detailed insights into the mechanisms governing enantiomeric recognition during separation processes [3] [4] [5]. Density functional theory calculations have revealed that chiral recognition typically involves multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [3] [4].

These mechanistic insights have enabled rational design of improved separation conditions and the development of new chiral selectors with enhanced performance [4] [5]. Understanding the specific molecular interactions involved in chiral recognition has proven particularly valuable for optimizing chromatographic conditions and predicting the performance of new separation systems [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

39648-67-4

35193-64-7

Wikipedia

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021